![molecular formula C5H13NO2P+ B14148678 Ethoxy[2-(methylamino)ethyl]oxophosphanium CAS No. 89175-76-8](/img/structure/B14148678.png)
Ethoxy[2-(methylamino)ethyl]oxophosphanium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethoxy[2-(methylamino)ethyl]oxophosphanium is a chemical compound with the molecular formula C6H15NO2P It is known for its unique structure, which includes an ethoxy group, a methylamino group, and an oxophosphanium group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethoxy[2-(methylamino)ethyl]oxophosphanium typically involves the reaction of ethoxyphosphonium compounds with methylaminoethyl derivatives. The reaction conditions often require controlled temperatures and the presence of catalysts to facilitate the formation of the desired product. Specific details on the synthetic routes and reaction conditions can be found in specialized chemical literature .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
Ethoxy[2-(methylamino)ethyl]oxophosphanium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can lead to the formation of reduced phosphorus compounds.
Substitution: The ethoxy and methylamino groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
Ethoxy[2-(methylamino)ethyl]oxophosphanium has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethoxy[2-(methylamino)ethyl]oxophosphanium involves its interaction with molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes, and modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Ethoxy[2-(methylamino)ethyl]oxophosphanium include:
2-(2-(Dimethylamino)ethoxy)ethanol: Known for its use in organic synthesis and as a solvent.
2-[[2-[2-(Dimethylamino)ethoxy]ethyl]methylamino]ethanol: Utilized in the production of polyurethane catalysts and other industrial applications.
Uniqueness
Its ability to undergo various chemical reactions and its potential use in multiple fields make it a valuable compound for research and industrial purposes .
Properties
CAS No. |
89175-76-8 |
|---|---|
Molecular Formula |
C5H13NO2P+ |
Molecular Weight |
150.14 g/mol |
IUPAC Name |
ethoxy-[2-(methylamino)ethyl]-oxophosphanium |
InChI |
InChI=1S/C5H13NO2P/c1-3-8-9(7)5-4-6-2/h6H,3-5H2,1-2H3/q+1 |
InChI Key |
LHDZRIZQHRKLPC-UHFFFAOYSA-N |
Canonical SMILES |
CCO[P+](=O)CCNC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


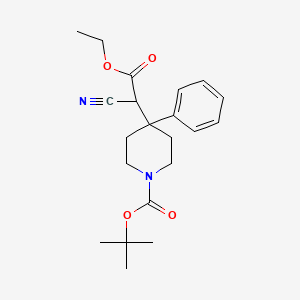
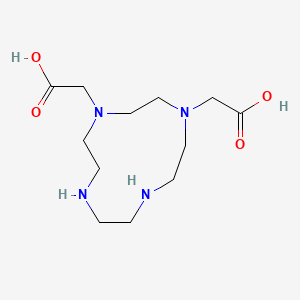

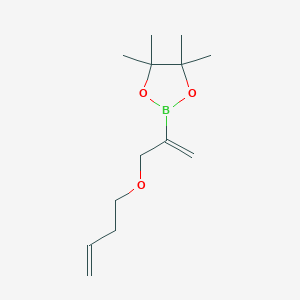
![[7-(Difluoromethyl)-5-(4-methylphenyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl](morpholin-4-yl)methanone](/img/structure/B14148641.png)
![6-{(2E)-2-[1-(pyridin-2-yl)ethylidene]hydrazinyl}[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B14148643.png)
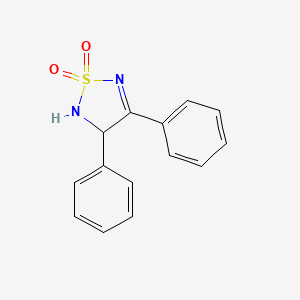
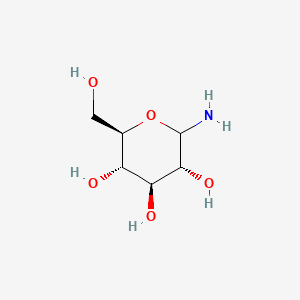


![(6S)-6-(2-methylpropyl)-4,7-diazaspiro[2.5]octane-5,8-dione](/img/structure/B14148673.png)
![3-[4-(2-phenylethyl)piperazin-1-yl]-1H-1,2,4-triazol-5-amine](/img/structure/B14148681.png)
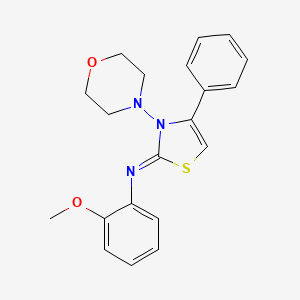
![3-Phenylbenzo[f]quinoline](/img/structure/B14148689.png)
